2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide is a chemical compound that features an amino group, a bromopyridine moiety, and a propanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide typically involves the reaction of 2-amino-6-bromopyridine with appropriate reagents to introduce the propanamide group. One common method involves the use of epichlorohydrin as a starting material . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as an anti-HIV agent and other therapeutic applications.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The bromopyridine moiety plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-bromopyridine: A precursor in the synthesis of 2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide.
N-(6-bromopyridin-2-yl)dodecylamide: Another compound featuring the bromopyridine moiety.
3-(6-bromopyridin-2-yl)-2-(2,6-difluorophenyl)-1,3-thiazolidin-4-one: A related compound with potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12BrN3O |
---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C9H12BrN3O/c1-6(11)9(14)13-5-7-2-3-8(10)12-4-7/h2-4,6H,5,11H2,1H3,(H,13,14) |
InChI Key |
BUAXGAKXMBAPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.